molecular formula C25H19ClN2O4 B2707651 2-(3-benzoyl-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide CAS No. 866348-76-7

2-(3-benzoyl-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide

Cat. No. B2707651
CAS RN: 866348-76-7
M. Wt: 446.89
InChI Key: GVAGDBABIZNGHP-UHFFFAOYSA-N
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Description

2-(3-benzoyl-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide, also known as BMQA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BMQA is a potential drug candidate that exhibits promising pharmacological properties, making it a suitable candidate for further research and development.

Scientific Research Applications

Applications in Environmental Remediation

Compounds with redox-active functionalities, like quinolines, have been explored for their potential in environmental remediation, especially in the degradation or transformation of recalcitrant organic pollutants in wastewater. Enzymatic treatments using oxidoreductive enzymes in the presence of redox mediators have shown promise in enhancing the efficiency of pollutant degradation. Such approaches could be relevant to the compound , given its structural features that may interact similarly with redox mediators or enzymes (Husain & Husain, 2007).

Antioxidant and Pharmacological Activities

Chlorogenic acid and its derivatives, known for their antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, offer insights into the potential health-promoting properties of similar compounds. The pharmacological significance of compounds like chlorogenic acid in treating metabolic syndrome and their role as food additives due to antimicrobial and antioxidant properties suggest that structurally related compounds could also possess similar beneficial effects (Santana-Gálvez et al., 2017).

Role in Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) have been used to treat various pollutants, including pharmaceuticals like acetaminophen, in water. Research into the degradation pathways, by-products, and the toxicity of these processes highlights the importance of understanding the chemical behavior of compounds under oxidative conditions. This could be relevant for assessing the environmental impact and degradation behavior of the compound (Qutob et al., 2022).

Potential for Novel Drug Development

The exploration of isoquinoline derivatives for their pharmacological importance in modern therapeutics showcases the breadth of biological activities these compounds can exhibit, ranging from antifungal to antitumoral properties. Such research underlines the potential for compounds with similar structural features to be developed into novel pharmacotherapeutic agents, suggesting a possible research direction for "2-(3-benzoyl-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide" (Danao et al., 2021).

properties

IUPAC Name

2-(3-benzoyl-6-methoxy-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O4/c1-32-19-11-12-22-20(13-19)25(31)21(24(30)16-5-3-2-4-6-16)14-28(22)15-23(29)27-18-9-7-17(26)8-10-18/h2-14H,15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAGDBABIZNGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzoyl-6-methoxy-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide

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